molecular formula C6H14ClNO B12977207 (2S,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride

(2S,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride

Katalognummer: B12977207
Molekulargewicht: 151.63 g/mol
InChI-Schlüssel: KGUNUNJBNKFHCJ-RIHPBJNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring structure. This compound is characterized by the presence of a methoxy group at the fourth position and a methyl group at the second position of the pyrrolidine ring, along with a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-methylpyrrolidine and methanol.

    Methoxylation: The methoxy group is introduced at the fourth position of the pyrrolidine ring through a methoxylation reaction. This can be achieved using methanol in the presence of a suitable catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methoxylated pyrrolidine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride
  • (2S,4R)-4-Methoxy-1-methyl-pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2S,4R)-4-Methoxy-2-methylpyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the pyrrolidine ring, make it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C6H14ClNO

Molekulargewicht

151.63 g/mol

IUPAC-Name

(2S,4R)-4-methoxy-2-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-3-6(8-2)4-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1

InChI-Schlüssel

KGUNUNJBNKFHCJ-RIHPBJNCSA-N

Isomerische SMILES

C[C@H]1C[C@H](CN1)OC.Cl

Kanonische SMILES

CC1CC(CN1)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.